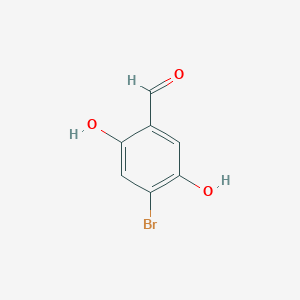

![molecular formula C10H11BrN2 B1380021 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine CAS No. 1215953-19-7](/img/structure/B1380021.png)

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

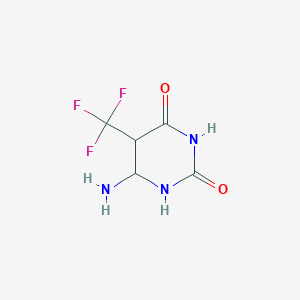

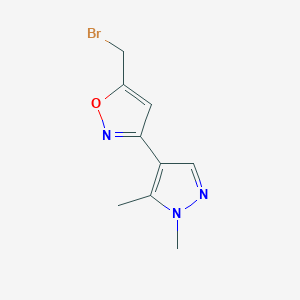

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1215953-19-7 . It has a molecular weight of 239.11 . This compound is typically stored in a sealed, dry environment at room temperature . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine, has been recognized as a significant area of study due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is 1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a solid substance . It is typically stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Heterocyclic Compound Chemistry and Properties

Research on compounds containing heterocyclic structures, such as benzimidazole and benzothiazole derivatives, reveals their versatile chemistry and properties. These compounds are known for their diverse applications, including the formation of complex compounds, and exhibiting significant properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Application in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their role as versatile synthetic intermediates. They have found extensive use in metal complexes formation, catalyst design, asymmetric catalysis, synthesis, and possess medicinal applications due to their potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, including those related to imidazole compounds, are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for optical sensors, besides their range of biological and medicinal applications (Jindal & Kaur, 2021).

Optoelectronic Material Development

Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-a]pyridine derivatives, are utilized in the synthesis and application of electronic devices, luminescent elements, and organic light-emitting diodes. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

This compound is associated with certain hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKIBATBQTRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)